2,4-Dicyano-3-ethyl-3-methylglutarimide

Descripción general

Descripción

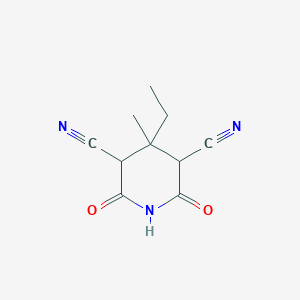

2,4-Dicyano-3-ethyl-3-methylglutarimide is an organic compound with the chemical formula C₁₀H₁₁N₃O₂. It features a five-membered glutarimide ring containing two carbonyl (C=O) groups and one nitrogen atom. The compound also has two cyano groups, known for their electron-withdrawing properties. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Métodos De Preparación

2,4-Dicyano-3-ethyl-3-methylglutarimide can be synthesized through various methods. One reported method involves the reaction between ethyl acetoacetate, malononitrile, and ammonium chloride under specific conditions. The resulting product is then purified using techniques like recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Análisis De Reacciones Químicas

Hydrolysis Reactions

Hydrolysis is a primary reaction pathway due to the presence of nitrile and imide functional groups.

Key Findings :

- Acidic hydrolysis cleaves both nitrile groups, yielding β-ethyl-β-methylglutaric acid .

- Alkaline conditions selectively hydrolyze nitriles to carboxylates, forming intermediates for esterification .

- High-temperature hydrolysis with TiO₂ produces imide intermediates, enabling subsequent methanolysis to dimethyl esters .

Alkylation and Condensation Reactions

The compound participates in nucleophilic substitutions and condensations due to its electron-deficient imide ring.

Mechanistic Insight :

- The imide’s carbonyl groups stabilize transition states during nucleophilic attack, enhancing reactivity.

- Base-catalyzed condensations with ethyl cyanoacetate form spirocyclic structures via Knoevenagel-type reactions .

Reduction Reactions

Nitrile groups are reduced to amines or aldehydes under controlled conditions.

| Reducing Agent | Conditions | Products | Selectivity |

|---|---|---|---|

| H₂/Pd-C | Ethanol, 50°C, 4 h | 3-Ethyl-3-methylglutarimide amine | >90% |

| LiAlH₄ | THF, 0°C to reflux | Primary amines | Moderate |

Notes :

- Catalytic hydrogenation selectively reduces nitriles to amines without affecting the imide ring .

- Over-reduction with LiAlH₄ may lead to ring-opening side products .

Reaction Mechanisms

The compound’s reactivity is governed by:

- Resonance Stabilization : The imide ring delocalizes electron density, facilitating nucleophilic attack at nitrile carbons.

- Lewis Acid Catalysis : ZnCl₂ or TiCl₄ enhances nitrile hydrolysis by polarizing C≡N bonds .

- Base-Mediated Pathways : Deprotonation of α-hydrogens initiates condensations with ketones or aldehydes .

Comparative Reactivity with Related Compounds

| Compound | Hydrolysis Rate | Reduction Ease | Nucleophilic Reactivity |

|---|---|---|---|

| 2,4-Dicyano-3-ethyl-3-methylglutarimide | High | Moderate | High |

| 3-Methylglutarimide | Moderate | Low | Low |

| Adiponitrile | Low | High | Moderate |

Insights :

Aplicaciones Científicas De Investigación

Applications in Organic Synthesis

Intermediate in Synthesis

2,4-Dicyano-3-ethyl-3-methylglutarimide serves as a crucial intermediate in the synthesis of various organic compounds. Its structure allows for multiple chemical reactions, including:

- Condensation Reactions : It can undergo condensation with various nucleophiles to form more complex molecules.

- Cyclization Reactions : The compound can participate in cyclization reactions that yield heterocyclic compounds, which are vital in pharmaceuticals.

- Functionalization : The presence of cyano groups makes it reactive towards nucleophilic attack, allowing for functionalization that can tailor properties for specific applications.

Medicinal Chemistry

Potential Anticonvulsant Activity

Research on related glutarimide derivatives indicates that this compound may exhibit anticonvulsant properties. Studies on similar compounds have shown efficacy against seizures with low neurotoxicity profiles. This suggests potential therapeutic applications in treating epilepsy and other seizure disorders .

Agricultural Applications

While not directly studied as a herbicide, the compound's structure and reactivity suggest potential applications in agriculture:

- Herbicide Development : Insights from the herbicidal action of related compounds like 2,4-Dichlorophenoxyacetic acid (2,4-D) indicate that this compound could be engineered to target specific weeds effectively.

- Pesticide Formulations : Its chemical properties may allow it to be incorporated into pesticide formulations aimed at improving crop yields by controlling weed populations.

Materials Science

Polymer Chemistry

The compound's reactivity can be harnessed in polymer chemistry to develop new materials:

- Synthesis of Polymeric Materials : It can be used as a monomer or crosslinking agent in the production of specialty polymers with enhanced thermal stability and mechanical properties.

- Nanocomposites : The compound may also find applications in creating nanocomposites that leverage its chemical properties for improved performance in various applications.

Case Study 1: Anticonvulsant Research

A study investigating the anticonvulsant effects of glutarimide derivatives demonstrated that modifications to the glutarimide structure could lead to significant improvements in efficacy and safety profiles. While this compound has not been directly tested, its structural similarities suggest it could be a candidate for further research.

Case Study 2: Herbicide Development

Research into the mechanisms of action of herbicides like 2,4-D has provided insights into how similar compounds could be developed to manage herbicide resistance. The potential for this compound to act as a selective herbicide warrants further investigation.

Mecanismo De Acción

The mechanism by which 2,4-Dicyano-3-ethyl-3-methylglutarimide exerts its effects is not well-documented. due to the presence of cyano groups, it might interact with biological molecules through nucleophilic substitution reactions. The glutarimide ring could also participate in interactions with proteins or other biomolecules, potentially affecting their function.

Comparación Con Compuestos Similares

2,4-Dicyano-3-ethyl-3-methylglutarimide can be compared with other similar compounds, such as:

- 4-Ethyl-4-methyl-2,6-dioxo-3,5-piperidine dicarbonitrile

- 4-Ethyl-4-methyl-2,6-dioxo-piperidine-3,5-dicarbonitrile

- 4-ethyl-4-methyl-2,6-dioxoazaperhydroine-3,5-dicarbonitrile

These compounds share similar structural features, such as the glutarimide ring and cyano groups, but may differ in their specific chemical properties and reactivity . The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical behavior.

Actividad Biológica

2,4-Dicyano-3-ethyl-3-methylglutarimide (DCEMG) is a synthetic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the biological activity of DCEMG, including its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

DCEMG is characterized by its unique structure, which includes two cyano groups and an imide functional group. The molecular formula is CHNO, with a molecular weight of 208.22 g/mol. Its structural features contribute significantly to its biological activity.

The biological activity of DCEMG primarily involves its interaction with specific enzymes and signaling pathways:

- Enzyme Inhibition : DCEMG has been shown to inhibit certain enzymes involved in metabolic pathways, affecting processes such as cholesterol biosynthesis. This inhibition can lead to alterations in lipid metabolism and cellular signaling pathways.

- Cellular Effects : The compound influences cell migration, proliferation, and apoptosis through its action on Rho-associated protein kinases (ROCKs). By inhibiting ROCKs, DCEMG can induce vasodilation and has potential therapeutic applications in treating conditions like pulmonary hypertension.

Biological Activity Overview

The biological activities of DCEMG can be categorized into several key areas:

- Anticancer Activity : Research indicates that DCEMG exhibits cytotoxic effects against various cancer cell lines. Its mechanism involves the induction of apoptosis and inhibition of cell proliferation. For example, in vitro studies have demonstrated significant growth inhibition in breast cancer cells .

- Neuropharmacological Effects : DCEMG has been evaluated for its anxiolytic properties. In animal models, it demonstrated reduced anxiety-like behavior without the sedative effects commonly associated with traditional anxiolytics like buspirone. This suggests a favorable side effect profile for potential therapeutic use .

- Anti-inflammatory Properties : The compound has shown promise in modulating inflammatory responses. It appears to inhibit the production of pro-inflammatory cytokines, indicating potential applications in treating inflammatory diseases.

Table 1: Summary of Biological Activities of DCEMG

| Activity Type | Observed Effect | References |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cells | |

| Anxiolytic | Reduces anxiety without sedation | |

| Anti-inflammatory | Inhibits pro-inflammatory cytokines |

| Mechanism | Description | References |

|---|---|---|

| Enzyme Inhibition | Affects lipid metabolism | |

| ROCK Inhibition | Induces vasodilation | |

| Cytokine Modulation | Reduces inflammatory responses |

Case Studies

- Breast Cancer Research : A study conducted on MCF-7 breast cancer cells revealed that treatment with DCEMG resulted in a significant decrease in cell viability (p < 0.05). The mechanism was attributed to the activation of caspase pathways leading to apoptosis .

- Anxiety Model in Rats : In a controlled experiment involving rats subjected to stress tests, those treated with DCEMG exhibited significantly lower anxiety levels compared to the control group (p < 0.01). Behavioral assessments indicated enhanced exploratory behavior and reduced freezing time .

Propiedades

IUPAC Name |

4-ethyl-4-methyl-2,6-dioxopiperidine-3,5-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2/c1-3-10(2)6(4-11)8(14)13-9(15)7(10)5-12/h6-7H,3H2,1-2H3,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISARNQWKABTJEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C(C(=O)NC(=O)C1C#N)C#N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40921083 | |

| Record name | 4-Ethyl-6-hydroxy-4-methyl-2-oxo-2,3,4,5-tetrahydropyridine-3,5-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40921083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1135-62-2 | |

| Record name | 3,5-Piperidinedicarbonitrile, 2,6-dioxo-4-ethyl-4-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001135622 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1135-62-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147025 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Ethyl-6-hydroxy-4-methyl-2-oxo-2,3,4,5-tetrahydropyridine-3,5-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40921083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-Dicyano-3-ethyl-3-methylglutarimide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.